3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid is a benzofuran derivative with significant potential in various scientific fields. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Vorbereitungsmethoden
The synthesis of 3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds, leading to the formation of new derivatives with varied biological activities. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Its derivatives are studied for their antimicrobial and anticancer activities.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its structural features.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their biological activities and therapeutic applications. For example, psoralen and its derivatives are used in the treatment of skin diseases like psoriasis and cancer . The unique structural modifications in this compound may confer distinct biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H8BrNO4 |
---|---|
Molekulargewicht |
298.09 g/mol |
IUPAC-Name |
3-bromo-7-(methylcarbamoyl)-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-13-10(14)7-3-5(11(15)16)2-6-8(12)4-17-9(6)7/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
GOWMFHVYASLHIK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CC2=C1OC=C2Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.